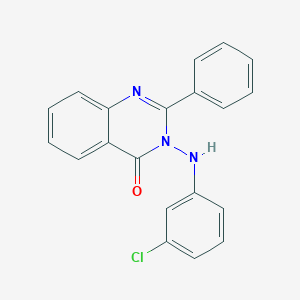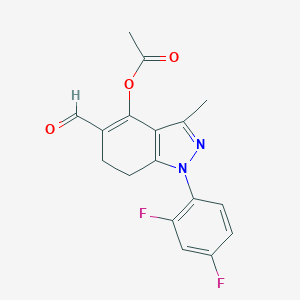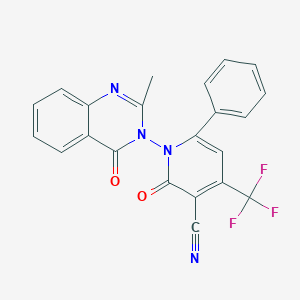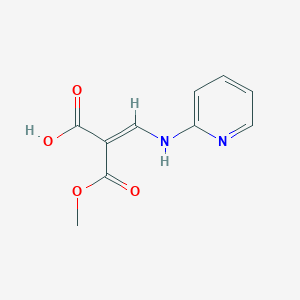methanone](/img/structure/B289528.png)
[5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone varies depending on its application. In cancer treatment, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In bacterial infections, it acts as an antibacterial agent by disrupting the bacterial cell membrane. In inflammation, it reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone are dependent on its concentration and application. In cancer treatment, this compound has shown cytotoxic effects on cancer cells while exhibiting low toxicity towards normal cells. In bacterial infections, it has shown potent antibacterial activity against a range of bacterial strains. In inflammation, it has shown anti-inflammatory effects by reducing the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone in lab experiments include its ease of synthesis, low toxicity, and versatility in application. However, its limitations include its low solubility in water and limited stability under certain conditions.
Direcciones Futuras
For research include the development of novel drug delivery systems, the synthesis of new derivatives with improved properties, and the investigation of its potential applications in other fields.
Métodos De Síntesis
The synthesis of [5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone can be achieved through a reaction between 4-chlorobenzyl azide and benzoylacetonitrile in the presence of copper(I) iodide as a catalyst. This reaction is known as the Huisgen cycloaddition reaction and is commonly used for the synthesis of 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
[5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, bacterial infections, and inflammation. In the field of materials science, it has been used for the synthesis of novel polymers, dendrimers, and nanoparticles.
Propiedades
Fórmula molecular |
C23H16ClN3O2 |
|---|---|
Peso molecular |
401.8 g/mol |
Nombre IUPAC |
[5-benzoyl-1-[(4-chlorophenyl)methyl]triazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C23H16ClN3O2/c24-19-13-11-16(12-14-19)15-27-21(23(29)18-9-5-2-6-10-18)20(25-26-27)22(28)17-7-3-1-4-8-17/h1-14H,15H2 |
Clave InChI |
OTMLFTSAWYRONC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate](/img/structure/B289446.png)


![1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline](/img/structure/B289454.png)
![N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutamine](/img/structure/B289455.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine](/img/structure/B289458.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine](/img/structure/B289459.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]leucine](/img/structure/B289460.png)
![N-[5-[(4-methoxyanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B289463.png)
![N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine](/img/structure/B289464.png)
![4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)

![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)
